molecular formula C13H12O4 B2706315 4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid CAS No. 119757-24-3

4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid

Cat. No.: B2706315
CAS No.: 119757-24-3
M. Wt: 232.235
InChI Key: XWPCVQXBBFGWQE-UHFFFAOYSA-N
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Description

4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid is an organic compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol It is characterized by the presence of a benzenecarboxylic acid moiety substituted with a 2-acetyl-3-oxo-1-butenyl group

Preparation Methods

The synthesis of 4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzoic acid with acetylacetone under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the 2-acetyl-3-oxo-1-butenyl group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to achieve the desired products.

Scientific Research Applications

4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid can be compared with other similar compounds, such as:

    4-(2-Acetyl-3-oxo-1-butenyl)benzoic acid: This compound has a similar structure but lacks the carboxylic acid group, which may affect its reactivity and biological activity.

    4-(2-Acetyl-3-oxo-1-butenyl)phenylacetic acid: This compound has an acetic acid group instead of a benzenecarboxylic acid group, which may influence its chemical properties and applications.

Properties

IUPAC Name

4-(2-acetyl-3-oxobut-1-enyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-8(14)12(9(2)15)7-10-3-5-11(6-4-10)13(16)17/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPCVQXBBFGWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)C(=O)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension containing 3.0 g (0.02mol) of 4-carboxybenzaldehyde and 3.0 g (0.03mol) of 2,4-pentanedione in 10ml of 2-propanol was gradually added 3.0 g (0.025mol) of thionyl chloride with stirring and cooling (below 20° C). The mixture was stirred over night at 20° C. After filtering the product was washed with 2-propanol, yield 1.8 g, mp 195°-199° C.
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